molecular formula C21H21ClN2O3S B3016583 ethyl 8-chloro-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate CAS No. 1007982-11-7

ethyl 8-chloro-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate

Cat. No.: B3016583
CAS No.: 1007982-11-7
M. Wt: 416.92
InChI Key: SEYRMKQUGLKBGE-UHFFFAOYSA-N
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Description

Ethyl 8-chloro-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a useful research compound. Its molecular formula is C21H21ClN2O3S and its molecular weight is 416.92. The purity is usually 95%.
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Biological Activity

Ethyl 8-chloro-2-methyl-3-(3-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a complex organic compound with the molecular formula C21H21ClN2O3S and a molecular weight of 416.92 g/mol. Its unique structural features include a thioxo group and a benzoxadiazocine framework, which contribute to its potential biological activities. This article explores the biological activity of this compound through various studies and findings.

Structural Characteristics

The compound's structure plays a crucial role in its biological activity. The presence of the thioxo group is believed to enhance its reactivity and interaction with biological targets. The benzoxadiazocine framework may also influence its pharmacological properties.

Biological Activities

Preliminary studies suggest that ethyl 8-chloro-2-methyl-3-(3-methylphenyl)-4-thioxo exhibits significant biological activities including:

  • Anticancer Activity : Initial screenings indicate potential cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : There is evidence suggesting its effectiveness against certain bacterial strains.
  • Anticonvulsant Effects : Some studies have explored its potential in treating seizure disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerCytotoxic effects on cancer cell lines
AntimicrobialEfficacy against specific bacterial strains
AnticonvulsantPotential effectiveness in seizure models

The exact mechanisms underlying the biological activities of this compound are still under investigation. However, initial findings suggest that it may interact with key proteins involved in cell signaling pathways related to cancer proliferation and microbial resistance.

Case Study: Anticancer Activity

A notable study evaluated the cytotoxic effects of ethyl 8-chloro-2-methyl-3-(3-methylphenyl)-4-thioxo on various cancer cell lines using the MTT assay. The results indicated an IC50 value significantly lower than that of standard chemotherapeutic agents, suggesting enhanced potency.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the pharmacological profile of ethyl 8-chloro-2-methyl-3-(3-methylphenyl)-4-thioxo. Modifications to the thioxo group and variations in the aromatic substituents have been shown to impact its biological efficacy.

Table 2: Structure-Activity Relationship Insights

Modification TypeEffect on ActivityReference
Thioxo GroupEnhances reactivity with biological targets
Aromatic SubstituentsVariations lead to different levels of potency

Properties

IUPAC Name

ethyl 4-chloro-9-methyl-10-(3-methylphenyl)-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3S/c1-4-26-19(25)17-18-15-11-13(22)8-9-16(15)27-21(17,3)24(20(28)23-18)14-7-5-6-12(2)10-14/h5-11,17-18H,4H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYRMKQUGLKBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C3=C(C=CC(=C3)Cl)OC1(N(C(=S)N2)C4=CC=CC(=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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